2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione
Description
2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione is a sulfur-containing heterocyclic compound characterized by a pyridine core substituted with methyl groups at positions 2 and 6, a 2-phenylethyl moiety at position 1, and a thione functional group at position 4. Its molecular formula is C₁₆H₁₇NS, with a molar mass of 255.38 g/mol. The thione group (-C=S) confers unique electronic and reactivity profiles, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H17NS |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2,6-dimethyl-1-(2-phenylethyl)pyridine-4-thione |
InChI |
InChI=1S/C15H17NS/c1-12-10-15(17)11-13(2)16(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
WKGXPNCQBDJXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C=C(N1CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with phenylethyl bromide in the presence of a base, followed by the introduction of a thione group using a sulfurizing agent such as Lawesson’s reagent. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Material Science
Synthesis of Novel Polymers
The compound can serve as a precursor for synthesizing novel polymers with enhanced properties. For instance, derivatives of pyridine-thiones have been utilized in creating materials with specific thermal and mechanical properties. Research has shown that incorporating thione groups into polymer backbones can improve thermal stability and solubility characteristics .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, compounds like 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione can be employed as standards or reagents in chromatography. The unique properties of the thione group allow for selective interactions during chromatographic separations, enhancing the resolution of complex mixtures . This application is particularly relevant in the analysis of pharmaceutical compounds and environmental samples.
Case Study 1: Antiviral Activity
A study published in PubMed highlighted a series of compounds demonstrating potent inhibitory effects against HIV-1, with specific modifications leading to improved efficacy against drug-resistant strains. The findings suggest that similar structural motifs found in 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione could be effective in future antiviral drug development .
Case Study 2: Polymer Synthesis
Research conducted on the synthesis of polymers from pyridine derivatives indicated that incorporating thione functionalities significantly enhanced the thermal properties of the resulting materials. These findings suggest potential applications for 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione in developing advanced materials for electronic or structural applications .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione Derivatives
These compounds share the thione (-C=S) moiety, which enhances their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. For example, Feng et al. (2012) synthesized 1,3,4-oxadiazole-2(3H)-thiones with IC₅₀ values of 8.2–12.4 μM against HeLa cervical cancer cells, attributed to the thione group’s role in stabilizing enzyme-inhibitor complexes .
1,2,4-Triazole-5(1H)-thione Derivatives
Triazole-thiones exhibit antiviral activity, as shown by Gan et al. (2016), where derivatives with EC₅₀ values of 0.8–2.3 μM against tobacco mosaic virus (TMV) were reported . The pyridine-thione compound’s bulkier aromatic substituents (2-phenylethyl group) may influence bioavailability compared to smaller triazole-based analogs.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
The higher logP of the pyridine-thione suggests greater lipophilicity, which may enhance membrane permeability but could also reduce solubility.
Mechanistic Insights
- Antitumor Potential: Oxadiazole-thiones inhibit topoisomerase II by stabilizing DNA-enzyme complexes . The pyridine-thione’s planar structure and sulfur atom may allow similar interactions, though steric hindrance from the 2-phenylethyl group could alter binding affinity.
- Antiviral Activity : Triazole-thiones disrupt viral replication via RNA polymerase inhibition . The pyridine-thione’s aromatic system might interfere with viral capsid assembly, but experimental validation is needed.
Biological Activity
2,6-Dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure : The compound can be represented by the following molecular formula:
- Molecular Formula : C14H17N1S1
- Molecular Weight : 229.36 g/mol
Antioxidant Activity
Research indicates that thiourea derivatives, including 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have explored the anticancer potential of related thiourea compounds. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Case Study : A study on a series of thiourea derivatives demonstrated that certain modifications led to enhanced anticancer activity in HeLa cells, suggesting that structural variations significantly influence biological efficacy .
Anti-inflammatory Effects
Compounds similar to 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione have been evaluated for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in the inflammatory response .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound A | 89% | 78% |
| Compound B | 83% | 72% |
The biological activity of 2,6-dimethyl-1-(2-phenylethyl)pyridine-4(1H)-thione is primarily attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) Scavenging : The thione group in the structure is crucial for its antioxidant activity.
- Cell Cycle Regulation : By affecting key regulatory proteins in cell cycle pathways, this compound can induce cell cycle arrest in cancer cells.
- Cytokine Modulation : The compound's ability to inhibit cytokine production contributes to its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
